4-Methylumbelliferone

Description

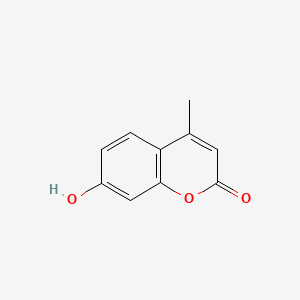

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hymecromone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hymecromone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025670 | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylumbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000724 [mmHg] | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-33-5 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymecromone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymecromone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hymecromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hymecromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYMECROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5NG4Q468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 383 °F (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4-Methylumbelliferone synthesis via Pechmann condensation

An In-depth Technical Guide to the Synthesis of 4-Methylumbelliferone via Pechmann Condensation

Abstract

This compound (4-MU), also known as 7-hydroxy-4-methylcoumarin or hymecromone, is a vital scaffold in medicinal chemistry and a widely used fluorescent probe. Its synthesis is a cornerstone reaction for many researchers, with the Pechmann condensation being the most direct and efficient route. This guide provides a comprehensive technical overview of the Pechmann condensation for synthesizing 4-MU, designed for researchers, chemists, and drug development professionals. We will delve into the reaction's mechanistic underpinnings, offer a comparative analysis of catalytic systems, present detailed and validated experimental protocols, and discuss key optimization strategies. This document is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a robust and reproducible synthetic methodology.

Introduction: The Significance of this compound

Coumarins are a major class of oxygen-containing heterocyclic compounds found widely in nature.[1] Among the thousands of synthetic coumarins, this compound (4-MU) stands out for its significant biological and chemical properties. It is an approved drug in several countries, primarily used for its choleretic and antispasmodic effects on the biliary tract.[2]

Beyond this classical application, 4-MU has garnered substantial interest in drug development for its diverse pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1][3] It functions as a potent inhibitor of hyaluronan (HA) synthesis, a key component of the extracellular matrix implicated in cancer progression and inflammation.[2][4] This inhibitory action is a cornerstone of its therapeutic potential in oncology and autoimmune diseases.[4] Furthermore, its inherent fluorescence, which is sensitive to pH, makes it an invaluable tool as a fluorescent label and a substrate for assaying enzymes like lipases and esterases.[3]

Given its importance, a reliable and efficient synthesis is paramount. The Pechmann condensation, first reported by Hans von Pechmann, provides a direct and powerful method for synthesizing 4-MU from simple, readily available precursors: resorcinol and ethyl acetoacetate.[1][5][6]

The Pechmann Condensation: A Mechanistic Deep Dive

The Pechmann condensation is the acid-catalyzed reaction of a phenol with a β-ketoester to form a coumarin.[7][8] In the case of 4-MU synthesis, the highly activated phenol, resorcinol, reacts with ethyl acetoacetate.[9]

The reaction mechanism, while well-established, involves several key acid-catalyzed steps. Though some debate exists on the precise sequence, substantial evidence points to the following pathway:[5][8][10][11]

-

Transesterification: The first step is an acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester (ethyl acetoacetate). The acid protonates the ester carbonyl, activating it for nucleophilic attack by one of the hydroxyl groups of resorcinol.

-

Intramolecular Electrophilic Aromatic Substitution (EAS): The intermediate aryl β-ketoester then undergoes an intramolecular cyclization. The ketone carbonyl is activated by the acid catalyst, and the electron-rich aromatic ring of resorcinol acts as the nucleophile. This EAS reaction is highly regioselective. Resorcinol's two hydroxyl groups are strongly activating and ortho-, para-directing. The attack occurs at the position ortho to one hydroxyl group and para to the other, which is the most nucleophilic site, leading predominantly to the 7-hydroxy substituted product.

-

Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic alcohol intermediate to form the stable, aromatic α,β-unsaturated lactone (the coumarin ring system).[5]

Caption: The acid-catalyzed mechanism of the Pechmann condensation.

A Comparative Analysis of Catalytic Systems

The choice of acid catalyst is the most critical parameter influencing the reaction's efficiency, yield, and environmental footprint.[6][7] Catalysts can be broadly classified into homogeneous and heterogeneous systems.

| Catalyst Type | Examples | Conditions | Avg. Time | Avg. Yield | Advantages & Disadvantages |

| Homogeneous Brønsted Acids | H₂SO₄, H₃PO₄, HCl | Harsh, often high temp. | 1-4 hours | Good-Excellent | Pro: Highly effective, low cost.[12] Con: Corrosive, difficult to remove, generates acidic waste.[12][13] |

| Homogeneous Lewis Acids | InCl₃, AlCl₃, ZrCl₄, TiCl₄ | Milder than Brønsted | 20 min - 2 hrs | Excellent | Pro: High yields, shorter times.[6][14] Con: Moisture sensitive, stoichiometric amounts often needed, metal contamination. |

| Heterogeneous Solid Acids | Amberlyst-15, Dowex 50WX4, Zeolite-β, Sulfated Zirconia | Mild, Solvent-free, MW | 10-30 min | Excellent | Pro: Reusable, easy separation, environmentally benign ("green").[7][12][15] Con: Higher initial cost, potential for lower activity over time. |

Modern synthetic approaches strongly favor heterogeneous catalysts due to their alignment with the principles of green chemistry: waste reduction, use of recyclable catalysts, and often solvent-free conditions.[9][13] Amberlyst-15, a sulfonic acid ion-exchange resin, has proven to be particularly effective, yielding 7-hydroxy-4-methylcoumarin in up to 97% yield under solvent-free microwave conditions.[12]

Validated Experimental Protocols

A self-validating protocol requires a clear understanding of each step's purpose. Below are two detailed procedures: a classic method and a modern, green alternative.

Protocol 1: Classic Synthesis with a Homogeneous Catalyst (H₂SO₄)

This method is robust and high-yielding but uses a strong, corrosive acid.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Resorcinol | 110.11 g/mol | 11.0 g | 0.1 |

| Ethyl Acetoacetate | 130.14 g/mol | 13.0 g (12.9 mL) | 0.1 |

| Sulfuric Acid (Conc.) | 98.08 g/mol | 10 mL | - |

| Ethanol (95%) | - | ~100 mL | - |

| Crushed Ice/Water | - | ~500 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL flask, carefully add 10 mL of concentrated sulfuric acid to 13.0 g of ethyl acetoacetate while cooling in an ice bath. The acid acts as both catalyst and dehydrating agent.

-

Addition of Phenol: Slowly add 11.0 g of finely powdered resorcinol to the acidic mixture in portions, with constant stirring. Ensure the temperature does not rise excessively.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then let it stand overnight (or gently warm to 50°C for 1 hour) until the reaction mixture becomes thick and sets into a solid mass.

-

Work-up - Quenching: Carefully pour the reaction mixture onto a large beaker containing 500 g of crushed ice and water with vigorous stirring.[16] This precipitates the crude product and dilutes the strong acid.

-

Isolation: Collect the pale yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.

-

Purification - Recrystallization: Recrystallize the crude solid from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

-

Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry. Determine the melting point (expected: 185-188°C) and yield.

Protocol 2: Green Synthesis with a Heterogeneous Catalyst (Amberlyst-15) & Microwave

This method is fast, efficient, and environmentally friendly.[7][12]

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| Resorcinol | 110.11 g/mol | 1.10 g | 0.01 |

| Ethyl Acetoacetate | 130.14 g/mol | 1.30 g (1.29 mL) | 0.01 |

| Amberlyst-15 | - | 0.20 g | - |

| Methanol | - | ~20 mL | - |

Procedure:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine resorcinol (1.10 g), ethyl acetoacetate (1.30 g), and Amberlyst-15 resin (0.2 g).[7] This is a solvent-free reaction.

-

Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at 100-120°C for 15-20 minutes.[7][12] Microwave energy efficiently accelerates the reaction.

-

Catalyst Removal: After cooling, add ~20 mL of warm methanol to the solidified reaction mixture to dissolve the product.[11] Filter the mixture to remove the Amberlyst-15 beads. The catalyst can be washed with methanol, dried, and reused for subsequent reactions.

-

Isolation: Concentrate the methanol filtrate under reduced pressure using a rotary evaporator. The product will precipitate as a solid.

-

Purification: The resulting solid is often of high purity. If needed, it can be further purified by recrystallization from an ethanol/water mixture.

-

Drying & Characterization: Dry the purified product and characterize it by melting point and spectroscopy.

Caption: General experimental workflow for Pechmann condensation.

Conclusion

The Pechmann condensation remains the preeminent method for the synthesis of this compound, a compound of significant value in pharmacology and biotechnology.[1][12] This guide has detailed the foundational mechanism, highlighting the critical role of acid catalysis in driving the transesterification, cyclization, and dehydration cascade. By comparing traditional homogeneous catalysts with modern, reusable heterogeneous systems, we underscore the field's progression towards more sustainable and efficient "green" chemistry. The provided protocols are designed to be self-validating, empowering researchers to not only reproduce the synthesis but to understand the fundamental principles that ensure its success. The continued optimization of this reaction, particularly through novel catalytic systems, will further enhance its utility in both academic research and industrial drug development.

References

-

Antitumor Attributes of this compound-Based Derivatives: A Review. Sys Rev Pharm. [Link]

-

Pechmann condensation - Wikipedia. Wikipedia. [Link]

-

Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

pechmann #reaction #mechanism | organic chemistry - YouTube. YouTube. [Link]

-

A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. - ResearchGate. ResearchGate. [Link]

-

Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - NIH. National Institutes of Health. [Link]

-

Pechmann Condensation - The synthesis proceeds via | Chegg.com. Chegg. [Link]

-

Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. - ResearchGate. ResearchGate. [Link]

-

Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate. [Link]

-

The synthesis proceeds via the Pechmann condensation mechanism to produce 4 - Chegg. Chegg. [Link]

-

Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst - ResearchGate. ResearchGate. [Link]

-

Experiment XI: Green Synthesis of a Fluorescent Coumarin (this compound) Prepared by: Jacob Guorgui Learning Outcomes - Chegg. Chegg. [Link]

-

This compound And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. ResearchGate. [Link]

-

Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacetate. - ResearchGate. ResearchGate. [Link]

-

Green Synthesis of a Fluorescent Natural Product - ResearchGate. ResearchGate. [Link]

-

Novel this compound Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - MDPI. MDPI. [Link]

-

(PDF) this compound, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases - ResearchGate. ResearchGate. [Link]

-

Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Adelphi University. [Link]

-

This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC - PubMed Central. National Institutes of Health. [Link]

-

Green Synthesis of a Fluorescent Coumarin 14. Draw the constitutional isomer of this compound that could have formed in the coupling of ethyl acetoacetate and resorcinol. - Chegg. Chegg. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - MDPI. MDPI. [Link]

-

SOLUTION: CHM 2211L USF Natural Product via Pechmann Condensation Lab Report. Studypool. [Link]

-

Fluorescent this compound : r/chemistry - Reddit. Reddit. [Link]

-

A MODIFICATION OF THE PECHMANN REACTION. J-STAGE. [Link]

-

The synthesis proceeds via the Pechmann condensation mechanism to produce 4 - Chegg. Chegg. [Link]

-

Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF - ResearchGate. ResearchGate. [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process - ResearchGate. ResearchGate. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. Pechmann Condensation - The synthesis proceeds via | Chegg.com [chegg.com]

- 10. Research Portal [scholarlyworks.adelphi.edu]

- 11. benchchem.com [benchchem.com]

- 12. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mechanism of 4-Methylumbelliferone Fluorescence

Introduction: The "Turn-On" Fluorophore

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative of immense value in biomedical research and diagnostics.[1] Its power lies not in constant brightness, but in its ability to act as a fluorogenic reporter. In its conjugated form, it is essentially non-fluorescent. However, upon enzymatic cleavage of a specific chemical group, it is liberated and, under the correct pH conditions, bursts into a brilliant blue fluorescence.[2][3] This "turn-on" mechanism provides an exceptionally high signal-to-noise ratio, making 4-MU and its derivatives workhorse substrates for quantifying the activity of a vast array of enzymes, particularly hydrolases like β-glucuronidase.[4][5] This guide provides an in-depth exploration of the core physicochemical principles governing this fluorescence and the practical methodologies for harnessing it in a laboratory setting.

Chapter 1: The Physicochemical Basis of 4-MU Fluorescence

The fluorescence of 4-MU is not an inherent, static property. Instead, it is a state dictated entirely by its chemical environment, specifically the pH. Understanding this pH dependence is critical to designing robust and reproducible assays.

The Role of the 7-Hydroxyl Group: A pH-Gated Switch

The key to 4-MU's fluorescence lies in the hydroxyl (-OH) group at the 7-position of its coumarin ring. This hydroxyl group has a pKa of approximately 7.79.[6][7][8][9][10] The pKa is the pH at which the hydroxyl group is 50% protonated (phenolic form, -OH) and 50% deprotonated (phenolate anion, -O⁻).

-

At acidic or neutral pH (pH < pKa): The hydroxyl group remains protonated. In this state, the molecule is essentially colorless and exhibits minimal fluorescence.[6][10]

-

At alkaline pH (pH > pKa): The hydroxyl group loses its proton, forming the phenolate anion. This structural change dramatically alters the electronic configuration of the molecule, creating a highly fluorescent species.[1][11]

The fluorescence intensity of 4-MU increases significantly as the pH rises above 7.5, reaching a maximum plateau around pH 10.[6][12] At pH 10.3, the fluorescence can be about 100 times more intense than at a physiological pH of 7.4.[6] This is the fundamental principle exploited in virtually all 4-MU-based assays.

Figure 1: The pH-dependent equilibrium of 4-MU between its weakly fluorescent protonated form and highly fluorescent anionic form.

Excitation and Emission Spectra

The change in protonation state also shifts the optimal wavelengths for excitation and emission.

-

Protonated Form (Low pH): Exhibits an excitation maximum around 320 nm.[1][5]

-

Anionic Form (High pH): Shows a significant shift to a longer excitation wavelength, typically around 360-365 nm.[1][6][13][14]

The emission maximum remains in the blue region of the spectrum, generally between 445 nm and 455 nm, regardless of the excitation wavelength.[1][5][6][13] For practical purposes in enzymatic assays, which are terminated at high pH, the key wavelengths are Ex: ~365 nm and Em: ~450 nm .[1][15][16]

| Property | Value | Conditions/Notes |

| Chemical Formula | C₁₀H₈O₃ | [6] |

| Molecular Weight | 176.17 g/mol | [7] |

| pKa (7-hydroxyl) | ~7.8 | Governs the pH-dependent fluorescence switch.[6][7][9] |

| Excitation Max (λex) | ~365 nm | For the highly fluorescent anionic form at pH > 9.[6][14] |

| Emission Max (λem) | ~445-455 nm | [5][6][15] |

Chapter 2: The Enzymatic "Switch"

The true utility of 4-MU comes from its use in fluorogenic substrates. These are molecules where the 4-MU core is chemically linked—typically via its 7-hydroxyl group—to another molecule, effectively "masking" its fluorescence.

The Glycosidic Bond: Masking Fluorescence

A common example is 4-Methylumbelliferyl-β-D-glucuronide (4-MUG).[5] In this molecule, a glucuronic acid moiety is attached to the 7-hydroxyl group of 4-MU. This modification prevents the pH-dependent deprotonation required for fluorescence. As a result, the 4-MUG substrate itself is non-fluorescent.[4]

Mechanism of Enzymatic Cleavage

The enzyme β-glucuronidase (GUS) specifically recognizes and hydrolyzes the β-D-glucuronide linkage in 4-MUG.[2][3] This enzymatic reaction cleaves the bond, releasing two products: D-glucuronic acid and free this compound (4-MU).[15][16]

The amount of fluorescent 4-MU produced is directly proportional to the activity of the β-glucuronidase enzyme. By measuring the rate of fluorescence increase over time, one can precisely quantify the enzyme's activity. This principle is adaptable to a wide range of enzymes by simply changing the moiety linked to the 4-MU core (e.g., phosphate for phosphatases, sulfate for sulfatases, or different sugars for various glycosidases).[17]

Chapter 3: Practical Application: A Protocol for Quantifying β-Glucuronidase (GUS) Activity

This section provides a validated, field-proven protocol for a fluorometric enzyme assay using a 4-MU-based substrate.

Assay Principle and Design

The workflow is designed to ensure the enzymatic reaction occurs at its optimal pH, and the fluorescence measurement occurs at a different pH optimized for the fluorophore. This is achieved by initiating the reaction in a suitable buffer and then terminating it with a high-pH "stop buffer." This stop buffer serves two critical functions: it instantly halts the enzymatic reaction by denaturing the enzyme and simultaneously shifts the pH to >10, ensuring all liberated 4-MU is converted to its highly fluorescent anionic form.[6][15][16]

Figure 2: Experimental workflow for a fluorometric enzyme assay using a 4-MU substrate.

Step-by-Step Methodology

Reagents:

-

GUS Extraction Buffer: (e.g., 50 mM Sodium Phosphate, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% Sarkosyl, 10 mM β-mercaptoethanol).

-

Substrate Stock (10 mM 4-MUG): Dissolve 4-Methylumbelliferyl-β-D-glucuronide in a suitable solvent like DMSO or DMF.[5] Store protected from light at -20°C.

-

Assay Buffer: Dilute the 4-MUG stock to a working concentration (e.g., 1-2 mM) in GUS Extraction Buffer.[15]

-

Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).[16]

-

4-MU Standard Stock (1 mM): Dissolve this compound in water or buffer for creating a standard curve.[15]

Protocol:

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 1 mM 4-MU Standard Stock in GUS Extraction Buffer (e.g., from 100 µM down to 0.1 µM).

-

In a 96-well black microplate, add a sample of each standard dilution.

-

Add Stop Buffer to each well.

-

Causality Check: This standard curve is essential to convert arbitrary fluorescence units (RFU) into a precise molar amount of product formed.[18][19]

-

-

Prepare Samples:

-

Add your enzyme samples (e.g., cell or tissue lysate) to separate wells of the 96-well plate. Include a "no-enzyme" blank control containing only extraction buffer.

-

-

Initiate Reaction:

-

Start the reaction by adding the 4-MUG Assay Buffer to all wells (standards, samples, and blank).

-

-

Incubate:

-

Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15, 30, 60 minutes).[15] The time should be chosen to ensure the reaction is within the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of 0.2 M Sodium Carbonate Stop Buffer to all wells.[16]

-

-

Measure Fluorescence:

Data Analysis

-

Subtract the average fluorescence of the "no-enzyme" blank from all sample readings.

-

Use the linear regression equation from your 4-MU standard curve to convert the corrected RFU values of your samples into the concentration (e.g., pmol) of 4-MU produced.

-

Calculate enzyme activity, typically expressed as pmol of product/minute/mg of protein.

Chapter 4: Critical Factors and Optimization

-

pH Control: The use of a high-pH stop buffer is non-negotiable. It is the only way to ensure that the measured fluorescence is maximal and directly proportional to the amount of 4-MU produced.[6][12][16]

-

Substrate Concentration: The concentration of the 4-MUG substrate can impact results. Using a concentration well above the enzyme's Km (Michaelis constant) ensures the reaction rate is dependent on enzyme concentration, not substrate availability.[4]

-

Inner Filter Effect: At very high concentrations, both the substrate and the product can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[18] It is crucial to work within a concentration range where fluorescence is linear, as determined by the standard curve.

-

Quenching: Other molecules in the sample can potentially quench the fluorescence of 4-MU, reducing the signal.[20] This can sometimes be a source of false-positive results in inhibitor screening campaigns. It is always wise to test for quenching effects by adding potential inhibitors to a known concentration of 4-MU standard.

Conclusion

The mechanism of this compound fluorescence is a powerful example of environmentally sensitive fluorophores. Its utility is rooted in a simple, controllable physicochemical switch: the pH-dependent protonation of its 7-hydroxyl group. By masking this group with an enzyme-specific cleavable moiety, 4-MU is transformed into a highly sensitive and specific fluorogenic substrate. A thorough understanding of the interplay between enzymatic activity and pH-dependent fluorescence is the cornerstone of designing robust, reproducible, and quantitative assays for a multitude of applications in research and drug development.

References

- Sigma-Aldrich. This compound (M1381)

- AAT Bioquest. Spectrum [7-Hydroxy-4-methylcoumarin (this compound)].

- ChemBK. This compound.

- Guidechem. This compound 90-33-5 wiki.

- ContaminantDB. This compound (CHEM017133).

- BenchChem. An In-depth Technical Guide to the Fluorescent Properties of this compound and its Isotopes.

- ChemicalBook. This compound CAS#: 90-33-5.

- ResearchGate.

- Piccioni, F., et al. (2016). This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology.

- BenchChem. A Technical Guide to the Excitation and Emission Spectra of 4-(Trifluoromethyl)umbelliferone.

- ResearchGate. Stern-Volmer plot for fluorescence quenching of this compound.

- Vidal, M., et al. (2018).

- ResearchGate. Effect of pH on the fluorescence of methylumbelliferone.

- Wallace, B. D., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Drug Discovery Technologies.

- Cayman Chemical.

- ResearchGate.

- Microbiology Info.

- Sigma-Aldrich. β-Glucuronidase Fluorescent Activity Detection Kit (GUSA) - Bulletin.

- Abcam. β-Glucuronidase (GUS) Reporter Gene Activity Detection Kit (ab253372).

- GoldBio. MUG (4-Methylumbelliferyl beta-D-glucuronide).

- ResearchGate. Standard curve of this compound (4-MU) fluorescence.

- ACS Publications. pH Effects on fluorescence of umbelliferone.

- Turner BioSystems. This compound.

- Chandrapati, S., & Setlow, P. (2004). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Journal of Applied Microbiology.

- MedChemExpress. 4-methylumbelliferyl- | MedChemExpress (MCE) Life Science Reagents.

- Farnleitner, A. H., et al. (2002). Hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide in differing sample fractions of river waters and its implication for the detection of fecal pollution.

Sources

- 1. benchchem.com [benchchem.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. goldbio.com [goldbio.com]

- 4. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. contaminantdb.ca [contaminantdb.ca]

- 10. This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectrum [7-Hydroxy-4-methylcoumarin (this compound)] | AAT Bioquest [aatbio.com]

- 14. This compound CAS#: 90-33-5 [m.chemicalbook.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. abcam.co.jp [abcam.co.jp]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. promega.com [promega.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 4-Methylumbelliferone in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferone (4-MU), also known as hymecromone, is a naturally occurring coumarin derivative with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of 4-MU's natural sources within the plant kingdom. It delves into the biosynthetic origins of this compound, outlines detailed methodologies for its extraction and purification, and presents a robust protocol for its quantification using modern analytical techniques. This document serves as a foundational resource for researchers seeking to explore, isolate, and characterize this compound from botanical sources for applications in drug discovery and development.

Introduction: The Significance of this compound (4-MU)

This compound (CAS No. 90-33-5) is a hydroxycoumarin, specifically a methylated derivative of umbelliferone (7-hydroxycoumarin).[4][5] Structurally, it consists of a benzopyrone skeleton with a methyl group at the C4 position and a hydroxyl group at the C7 position.[6] While its parent compound, umbelliferone, is widespread in nature, 4-MU itself has been identified in various plant species and is of significant interest to the scientific community.

Beyond its role as a plant secondary metabolite, 4-MU is an approved drug in Europe and Asia, marketed as hymecromone for treating biliary spasms.[7][8][9] Its therapeutic potential is linked to multiple mechanisms of action, most notably its ability to inhibit the synthesis of hyaluronic acid (HA), a key component of the extracellular matrix.[10][11][12] By depleting cellular UDP-glucuronic acid, a precursor for HA, 4-MU effectively suppresses HA production.[13][14] This activity underpins its investigated use in oncology, where it has been shown to inhibit the proliferation, migration, and invasion of various cancer cell types.[8][13][15] Its diverse biological properties make 4-MU a valuable lead compound for further pharmaceutical development.[16][17]

Natural Plant Sources of this compound

This compound and related coumarins are predominantly found in a few key plant families, renowned for their rich production of aromatic secondary metabolites. The primary families of interest are the Apiaceae, Rutaceae, and Asteraceae.

-

Apiaceae (Umbelliferae) Family: This family, which includes well-known plants like carrots, parsley, and celery, is a rich source of coumarins.[6][18][19][20] Umbelliferone, the precursor to 4-MU, derives its name from this family.[2][21] Specific members such as lovage (Levisticum officinale) are known representatives containing these compounds.[7][13]

-

Rutaceae Family: The citrus family is another significant source of coumarins.[21][22][23] While many studies focus on the broader class of coumarins within this family, the foundational chemistry for 4-MU synthesis is present.

-

Asteraceae Family: The daisy and sunflower family has also been identified as containing 4-MU.[8] Chamomile (Matricaria recutita) is a notable example from this family.[7][13]

The concentration of 4-MU can vary significantly based on the plant species, the specific tissue (leaves, roots, stems, or flowers), and environmental conditions.[9]

Table 1: Documented Plant Sources of this compound and Related Coumarins

| Family | Genus & Species | Common Name | Reference(s) |

| Apiaceae | Levisticum officinale | Lovage | [7][13] |

| Apiaceae | Angelica archangelica | Angelica | [18] |

| Apiaceae | Foeniculum vulgare | Fennel | [20][24] |

| Asteraceae | Matricaria recutita | Chamomile | [7][13] |

| Celastraceae | Tripterygium wilfordii | Thunder God Vine | [5] |

| Burseraceae | Ferula fukanensis | Fukan Ferula | [5] |

Biosynthesis of this compound in Plants

The biosynthesis of 4-MU is rooted in the phenylpropanoid pathway, a major route for the production of numerous secondary metabolites in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and cyclization, leads to the formation of the core umbelliferone structure. This compound is subsequently formed via a methylation event.

The key steps are:

-

Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine.

-

Hydroxylation to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group.

-

Ortho-hydroxylation and Cyclization: A crucial ortho-hydroxylation of p-Coumaric acid, followed by trans/cis isomerization and lactonization, forms the umbelliferone scaffold.

-

Methylation: A specific S-adenosyl methionine (SAM)-dependent methyltransferase catalyzes the final step, adding a methyl group to the C4 position of umbelliferone to yield this compound.

Methodologies for Extraction and Quantification

The successful isolation and analysis of 4-MU from plant matrices require carefully optimized protocols to ensure high yield and purity. Methanol is often cited as an efficient solvent for extracting coumarins.[21][25]

General Extraction Protocol: Maceration

This protocol provides a generalized method for the extraction of 4-MU. It is a self-validating system as the subsequent analytical quantification (Section 4.2) will confirm the success of the extraction.

Rationale: Maceration is a simple yet effective technique that allows for thorough extraction of phytochemicals by soaking the plant material in a solvent, maximizing the diffusion of target compounds into the solvent phase.[26] Using a high-purity solvent like methanol is crucial for efficiently solubilizing moderately polar compounds like 4-MU.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems).

-

Dry the material in a shaded, well-ventilated area or using a freeze-drier to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large conical flask or sealed container.

-

Add 1000 mL of 85% methanol to the flask, ensuring all the powder is fully submerged.[25]

-

Seal the container to prevent solvent evaporation.

-

Keep the mixture at room temperature for 72 hours with occasional agitation (e.g., shaking or stirring) to enhance the extraction process.

-

-

Filtration and Concentration:

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Wash the residue with a small volume of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude methanolic extract.

-

-

Solvent-Solvent Partitioning (Optional Purification):

-

For further purification, the crude extract can be re-dissolved in a water-methanol mixture and partitioned against a non-polar solvent like hexane to remove lipids and chlorophyll.

-

The aqueous-methanolic phase containing the more polar compounds, including 4-MU, is then collected for analysis.

-

Quantification Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Rationale: LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantifying trace levels of specific compounds within a complex biological matrix.[27] The use of a stable isotope-labeled internal standard (IS) is critical for accuracy, as it co-elutes with the analyte and corrects for any variations during sample preparation and ionization.[28]

Step-by-Step Methodology:

-

Preparation of Standards and Samples:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound analytical standard and a 1 mg/mL stock of a suitable internal standard (e.g., this compound-¹³C₄) in methanol.[28]

-

Working Solutions: Create a series of calibration standards (e.g., 1 ng/mL to 5000 ng/mL) by serially diluting the 4-MU stock solution in 50% methanol. Prepare a fixed-concentration working solution of the internal standard (e.g., 1000 ng/mL).[28][29]

-

Sample Preparation: Accurately weigh a portion of the dried crude extract obtained from Section 4.1. Dissolve it in 50% methanol to a known concentration (e.g., 1 mg/mL).

-

-

Sample Cleanup and Internal Standard Spiking:

-

Take 25 µL of the dissolved extract solution.

-

Add 25 µL of the internal standard working solution.

-

Add 150 µL of a protein precipitation solvent (e.g., Methanol/Acetonitrile 20:80 v/v) to remove interfering macromolecules.[28][29]

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer 100 µL of the clear supernatant to a new tube and dilute with 200 µL of ultrapure water.

-

Transfer the final solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate 4-MU from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative depending on optimization.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-MU and its internal standard (to be determined by direct infusion of standards). For 4-MU (C₁₀H₈O₃, MW: 176.17), a potential transition would be m/z 177.1 -> [product ion] in positive mode or 175.1 -> [product ion] in negative mode.

-

-

-

Data Processing:

-

Integrate the peak areas for the 4-MU and internal standard MRM transitions.

-

Calculate the ratio of the 4-MU peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

-

Quantify the concentration of 4-MU in the plant extract by interpolating its peak area ratio from the calibration curve.

-

Conclusion

This compound stands out as a plant-derived natural product with demonstrated clinical relevance and significant potential for future drug development. Its presence in common plant families like Apiaceae and Asteraceae makes it an accessible target for natural product chemists. Understanding its biosynthetic origins within the phenylpropanoid pathway provides a basis for potential synthetic biology approaches to enhance its production. The methodologies for extraction and quantification detailed in this guide, particularly the highly sensitive LC-MS/MS protocol, offer a robust framework for researchers to accurately identify and measure 4-MU in complex plant matrices. This foundational knowledge is essential for the systematic exploration of the plant kingdom for this valuable compound and for advancing its journey from a natural source to a therapeutic agent.

References

-

Al-Majedy, Y., Kadhum, A. A., Ibraheem, H., Al-Amiery, A., Moneim, A. A., & Mohamad, A. B. (2018). A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon. Systematic Reviews in Pharmacy, 9(1), 49-54. [Link]

-

Al-Majedy, Y., Kadhum, A. A., Ibraheem, H., Al-Amiery, A., Moneim, A. A., & Mohamad, A. B. (2018). A Systematic Review on Pharmacological Activities of 4-Methylumbelliferon. ResearchGate. [Link]

-

Zhang, Y., Chen, J., Li, H., Wu, J., Wang, L., Liu, J., & Zhang, W. (2018). Novel this compound Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. Molecules, 23(1), 149. [Link]

-

Slomiany, C., & Slomiany, B. L. (2017). This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers in Immunology, 8, 1233. [Link]

-

Mustafa, Y. F., Aldabbagh, N. T., & Jasim, M. (2021). Antitumor Attributes of this compound-Based Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1726-1736. [Link]

-

Slomiany, C., & Slomiany, B. L. (2017). This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. Frontiers Media S.A.[Link]

-

Tarentino, A. L., & Maley, F. (1983). Determination of this compound after separation from its conjugates by high-performance liquid chromatography. Application to lysosomal enzyme activity assays. Journal of Chromatography, 259(1), 85-93. [Link]

-

Mustafa, Y. F. (2021). This compound And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. ResearchGate. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:17224). ChEBI. [Link]

-

Flors, V., Pascual, L., Garcia-Agustin, P., & Coret, J. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 419. [Link]

-

Wang, H. N., Xiang, Q. A., Lin, H. H., Chen, J. N., Guo, W. J., Guo, W. M., Yue, X. N., Zhao, Z. F., Ji, K., & Chen, J. J. (2022). Plant-Derived Molecule this compound Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation. Molecules, 27(19), 6652. [Link]

-

Mustafa, Y. F. (2024). A new series of hymecromone-based derivatives were synthesized by using hymecromone as a starting material. ResearchGate. [Link]

-

Malvicini, M., Taha, M., Atorrasagasti, C., Cherñavsky, A., & Alaniz, L. (2017). This compound, an Inhibitor of Hyaluronan Synthase, Prevents the Development of Oncological, Inflammatory, Degenerative, and Autoimmune Diseases. ResearchGate. [Link]

-

Kudo, D., Kon, A., Yoshihara, S., Kakizaki, I., Sasaki, M., Endo, M., & Takagaki, K. (2014). This compound inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3. ResearchGate. [Link]

-

Tofino-Vian, M., Garcia, E., & Garcia, P. (2021). Targeting the Tumor Extracellular Matrix by the Natural Molecule this compound: A Complementary and Alternative Cancer Therapeutic Strategy. Frontiers in Oncology, 11, 780237. [Link]

-

Liu, E. K., Lam, J., Daniel, A., Sirjusingh, A., Bishop, J. L., & Vig, M. (2022). The pharmacokinetics and pharmacodynamics of this compound and its glucuronide metabolite in mice. bioRxiv. [Link]

-

Wikipedia. (n.d.). Apiaceae. [Link]

-

Hadi, M. K., Kamms, Z. D., Oleiwi, M. A., & Abdul-Wahab, A. H. (2025). Structure of this compound. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Shajib, M. S., Akter, S., Ahmed, T., & Anjum, A. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. Polymers, 14(15), 3169. [Link]

-

Ucar, M., Yilmaz, A., Arici, A., Keles, E., & Taysi, S. (2018). This compound Decreases the Hyaluronan-rich Extracellular Matrix and Increases the Effectiveness of 5-Fluorouracil. Anticancer Research, 38(10), 5799-5804. [Link]

-

Gvatua, A., Binek, A., Amer, M., & O'Reilly, S. (2022). This compound Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. International Journal of Molecular Sciences, 23(19), 11463. [Link]

-

Buran, A. M., Angeli, A., & Supuran, C. T. (2019). Synthesis of this compound (compound 1). ResearchGate. [Link]

-

Zhang, Y., Chen, J., Li, H., Wu, J., Wang, L., Liu, J., & Zhang, W. (2018). Novel this compound Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. PMC. [Link]

-

Das, K., Chauhan, J., Singh, B., Behera, B., Mahendru, N., Nichat, A. R., & Sharma, A. (2024). Medicinally Important plants of Rutaceae family. ResearchGate. [Link]

-

Wikipedia. (n.d.). Rutaceae. [Link]

-

Biology Discussion. (n.d.). An Overview on Family –Apiaceae (Umbelliferae). [Link]

-

Clinical Tree. (2024). Apiaceae. [Link]

-

Biology Discussion. (n.d.). Rutaceae: Characters, Distribution and Types. [Link]

-

Mustafa, Y. F., Aldabbagh, N. T., & Jasim, M. (2021). Chemical structure of the general 4-methylumbelliferonebased compound... ResearchGate. [Link]

-

Al-Khafaji, E. K. (2020). Isolation of umbelliferone from leaves of Conocarpus erectus L. cultivated in Iraq. Al Mustansiriyah Journal of Pharmaceutical Sciences, 20(4), 82-90. [Link]

-

Lee, J. Y., Choi, Y. M., & Lew, H. (2020). This compound suppresses hyaluronan and adipogenesis in primary cultured orbital fibroblasts from Graves' orbitopathy. Graefe's Archive for Clinical and Experimental Ophthalmology, 258(5), 1095-1102. [Link]

-

Nagy, N., Ku, A., & Johnson, P. (2015). The pharmacokinetics and dosing of oral this compound for inhibition of hyaluronan synthesis in mice. Glycobiology, 25(12), 1334-1342. [Link]

-

PBA Solutions. (2024). An Introduction to Umbellifers - The Apiaceae Family. [Link]

-

Li, Z., & Li, Q. (2022). The plant sources of umbelliferone. ResearchGate. [Link]

-

Britannica. (n.d.). List of plants in the family Apiaceae. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. This compound (CHEBI:17224) [ebi.ac.uk]

- 5. This compound | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 8. Plant-Derived Molecule this compound Suppresses FcεRI-Mediated Mast Cell Activation and Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the Tumor Extracellular Matrix by the Natural Molecule this compound: A Complementary and Alternative Cancer Therapeutic Strategy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 90-33-5 [chemicalbook.com]

- 13. This compound Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound Decreases the Hyaluronan-rich Extracellular Matrix and Increases the Effectiveness of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Apiaceae - Wikipedia [en.wikipedia.org]

- 19. An Introduction to Umbellifers - The Apiaceae Family - PBA Solutions [pba-solutions.com]

- 20. List of plants in the family Apiaceae | Herbs, Spices, Vegetables | Britannica [britannica.com]

- 21. researchgate.net [researchgate.net]

- 22. Rutaceae - Wikipedia [en.wikipedia.org]

- 23. biologydiscussion.com [biologydiscussion.com]

- 24. biologydiscussion.com [biologydiscussion.com]

- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 26. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 28. benchchem.com [benchchem.com]

- 29. biorxiv.org [biorxiv.org]

4-Methylumbelliferone-Induced UDP-Glucuronic Acid Depletion: A Technical Guide for Researchers

Introduction: The Versatile Role of 4-Methylumbelliferone in Glycobiology

This compound (4-MU), a derivative of coumarin also known as hymecromone, is a small molecule that has garnered significant attention in the scientific community.[1] While it is approved for clinical use in Europe and Asia for treating biliary spasm, its primary utility in a research context lies in its ability to inhibit the synthesis of hyaluronan (HA), a major component of the extracellular matrix.[1][2] This inhibitory effect is not direct but is rather a consequence of a more fundamental cellular event: the depletion of the essential sugar nucleotide, UDP-glucuronic acid (UDP-GA).[3][4]

This technical guide provides an in-depth exploration of the core mechanism by which 4-MU depletes cellular UDP-GA pools. It is intended for researchers, scientists, and drug development professionals who seek to utilize 4-MU as a tool to probe the roles of UDP-GA and its downstream products, such as hyaluronan, in various physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.[1][5] We will delve into the biochemical pathways, provide detailed experimental protocols for quantifying these effects, and discuss the broader implications for research and therapeutic development.

The Core Mechanism: 4-MU-Induced Depletion of UDP-Glucuronic Acid

The central mechanism of 4-MU's action is its role as a high-affinity substrate for a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][6] This process, known as glucuronidation, is a major pathway for the metabolism and detoxification of various compounds.[7] In the presence of 4-MU, UGTs catalyze the transfer of a glucuronic acid moiety from UDP-GA to the 4-hydroxyl group of 4-MU, forming 4-methylumbelliferyl glucuronide (4-MUG).[2][8] This reaction consumes UDP-GA, and when 4-MU is supplied in sufficient concentrations, it leads to a significant depletion of the cellular UDP-GA pool.[3][4]

The biosynthesis of UDP-GA itself is a critical upstream process. It is synthesized from UDP-glucose through the action of UDP-glucose 6-dehydrogenase (UGDH), an enzyme that catalyzes the NAD+-dependent oxidation of UDP-glucose.[9][10] Therefore, the availability of UDP-GA is tightly regulated by the activity of UGDH. By acting as a "sink" for UDP-GA, 4-MU effectively outcompetes other cellular processes that rely on this crucial nucleotide sugar.

dot

Caption: Biochemical pathway of 4-MU-induced UDP-GA depletion.

Downstream Consequences of UDP-Glucuronic Acid Depletion

The primary and most studied consequence of UDP-GA depletion by 4-MU is the inhibition of hyaluronan (HA) synthesis.[1][3] Hyaluronan synthases (HAS1, HAS2, and HAS3) are plasma membrane enzymes that polymerize HA from its precursor substrates: UDP-GA and UDP-N-acetylglucosamine.[5] By reducing the intracellular concentration of UDP-GA, 4-MU effectively starves the HAS enzymes of a critical substrate, leading to a dose-dependent decrease in HA production.[4] The maximal inhibition of HA synthesis can range from 22% to 80% in various cancer cell lines.[4]

Beyond HA synthesis, UDP-GA is a precursor for other glycosaminoglycans (GAGs) like chondroitin and heparan sulfates.[1] While some studies suggest that these GAGs are less sensitive to UDP-GA deficiency compared to HA, the potential for 4-MU to affect a broader range of glycoconjugates should be considered in experimental design.[1]

Furthermore, some research indicates that 4-MU can also downregulate the mRNA expression of HAS2 and HAS3, adding another layer to its inhibitory mechanism on HA synthesis.[3][4] The reduction in HA, a molecule critically involved in cell signaling, adhesion, migration, and proliferation, underlies many of the observed biological effects of 4-MU, including the inhibition of cancer cell migration, invasion, and proliferation.[4]

| Cell Line | Maximal Inhibition of HA Synthesis (%) | Maximal Reduction of UDP-GlcUA (%) | Reference |

| A2058 melanoma | ~80 | ~95 | [4] |

| MCF-7 breast cancer | ~22 | ~38 | [4] |

| MDA-MB-361 breast cancer | ~70 | ~80 | [4] |

| SKOV-3 ovarian cancer | ~60 | ~75 | [4] |

| UT-SCC118 squamous carcinoma | ~50 | ~65 | [4] |

Table 1: Effects of this compound on Hyaluronan Synthesis and UDP-Glucuronic Acid Levels in Various Cancer Cell Lines.

Experimental Vademecum: Field-Proven Protocols

To ensure robust and reproducible results, the following detailed protocols are provided. The causality behind these experimental choices is to establish a clear link between 4-MU treatment, UDP-GA depletion, and the downstream biological effects.

Protocol 1: In Vitro Treatment of Cell Cultures with this compound

This protocol outlines the general procedure for treating adherent cell cultures with 4-MU to study its effects on cellular processes.

Materials:

-

Cultured cells of interest (e.g., A2058 melanoma, MCF-7 breast cancer)

-

Complete cell culture medium

-

This compound (Sigma-Aldrich, Cat. No. M1381 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.

-

Preparation of 4-MU Stock Solution: Prepare a 100 mM stock solution of 4-MU in DMSO. Store at -20°C.

-

Preparation of Working Solutions: On the day of the experiment, dilute the 4-MU stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest 4-MU concentration used.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of 4-MU or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Harvesting: After the incubation period, cells can be harvested for downstream analysis, such as quantification of UDP-GA, analysis of cell proliferation, or migration assays. The cell culture supernatant can also be collected for the quantification of secreted HA or 4-MU and its metabolites.

Protocol 2: Quantification of Cellular UDP-Glucuronic Acid Levels via HPLC-MS

This protocol provides a robust method for the extraction and quantification of UDP-GA from cultured cells using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Cell pellets from Protocol 1

-

Chloroform

-

Methanol

-

Ultrapure water

-

Uridine diphosphate (UDP) as an internal standard

-

HPLC system coupled to a mass spectrometer (e.g., Orbitrap or Triple Quadrupole)

-

Porous graphitic carbon (PGC) column (e.g., Hypercarb™)

Procedure:

-

Extraction of UDP-Sugars: a. To the cell pellet, add 250 µL of a quenching solution of chloroform and methanol (3:7 v/v).[5] b. Incubate at -20°C for 2 hours, with vigorous mixing every 30 minutes.[5] c. Add 400 µL of ultrapure water, vortex thoroughly, and centrifuge at 14,000 rpm for 5 minutes.[5] d. Carefully collect the upper aqueous layer containing the UDP-sugars.[5]

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Use a graphitized carbon SPE cartridge to purify and concentrate the UDP-sugars from the aqueous extract.[9]

-

HPLC-MS Analysis: a. Chromatographic Separation: i. Inject the extracted sample onto a PGC column.[5] ii. Use a gradient elution with appropriate mobile phases (e.g., ammonium acetate or ammonium formate buffers with acetonitrile) to separate the UDP-sugars. b. Mass Spectrometric Detection: i. Operate the mass spectrometer in negative ion mode.[4] ii. Monitor for the specific mass-to-charge ratio (m/z) of UDP-GA and the internal standard.

-

Quantification: a. Generate a standard curve using known concentrations of UDP-GA. b. Normalize the peak area of UDP-GA to the peak area of the internal standard (UDP). c. Calculate the concentration of UDP-GA in the samples based on the standard curve.

dot

Caption: Workflow for UDP-GA quantification.

Protocol 3: Quantification of 4-MU and 4-MU-Glucuronide in Biological Samples by LC-MS/MS

This protocol details a sensitive and specific method for quantifying 4-MU and its major metabolite, 4-MUG, in biological samples like serum or cell culture supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Serum or cell culture supernatant samples

-

This compound (4-MU) standard

-

4-Methylumbelliferyl glucuronide (4-MUG) standard

-

Stable isotope-labeled internal standards: this compound-¹³C₄ and 7-hydroxycoumarin β-D-glucuronide[4]

-

Methanol

-

Acetonitrile

-

Milli-Q water

-

LC-MS/MS system (Triple Quadrupole)

-

Reversed-phase C18 or PFP column[4]

Procedure:

-

Sample Preparation: a. To 25 µL of serum or supernatant, add 25 µL of the internal standard mixture (in 50% methanol).[4] b. Add 150 µL of a methanol/acetonitrile mixture (e.g., 20:80 v/v) to precipitate proteins.[4] c. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 3,000 rpm for 10 minutes).[4] d. Transfer 100 µL of the supernatant to a new tube and dilute with 200 µL of Milli-Q water.[4]

-

LC-MS/MS Analysis: a. Chromatographic Separation: i. Inject the prepared sample onto a reversed-phase column.[4] ii. Use an appropriate isocratic or gradient elution with mobile phases such as water and acetonitrile.[4] b. Mass Spectrometric Detection: i. Operate the mass spectrometer in negative ion mode with multiple-reaction monitoring (MRM).[4] ii. Monitor the following transitions: m/z 174.7→132.9 for 4-MU, m/z 178.7→134.9 for 4-MU-¹³C₄ (IS), m/z 350.8→174.9 for 4-MUG, and m/z 336.9→160.9 for 7-hydroxycoumarin β-D-glucuronide (IS).[4]

-

Quantification: a. Construct calibration curves for 4-MU and 4-MUG using their respective standards. b. Calculate the concentrations of 4-MU and 4-MUG in the samples by comparing the peak area ratios of the analytes to their internal standards against the calibration curves.[3]

Applications in Research and Drug Development

The ability of 4-MU to selectively deplete UDP-GA and consequently inhibit HA synthesis makes it an invaluable tool in several research areas:

-

Cancer Biology: Given the established role of HA in promoting tumor growth, angiogenesis, and metastasis, 4-MU is widely used to investigate the therapeutic potential of targeting HA synthesis in various cancer models.[1][4]

-

Inflammation and Autoimmunity: HA is a key player in inflammatory processes. 4-MU has shown beneficial effects in animal models of autoimmune diseases like type 1 diabetes and multiple sclerosis.[1]

-

Fibrotic Diseases: Excessive deposition of HA is a hallmark of fibrotic diseases. 4-MU is being investigated as a potential anti-fibrotic agent.

-

Drug Development: As a well-characterized inhibitor of a fundamental metabolic pathway, 4-MU serves as a reference compound for the development of more potent and specific inhibitors of UGDH or HAS enzymes.[5]

Conclusion

This compound's mechanism of depleting UDP-glucuronic acid provides a powerful and specific method for inhibiting hyaluronan synthesis and studying the downstream consequences. This technical guide offers a comprehensive overview of the biochemical principles and provides detailed, actionable protocols to empower researchers in their investigations. A thorough understanding of the causality—from 4-MU's interaction with UGTs to the resulting UDP-GA depletion and its impact on cellular behavior—is paramount for the rigorous design and interpretation of experiments. By employing the methodologies outlined herein, scientists can effectively leverage 4-MU as a tool to unravel the complex roles of UDP-GA and hyaluronan in health and disease, paving the way for novel therapeutic strategies.

References

-

Kultti, A., Pasonen-Seppänen, S., Jauhiainen, M., Rilla, K. J., Kärnä, R., Pyöriä, E., Tammi, R. H., & Tammi, M. I. (2009). This compound inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3. Experimental Cell Research, 315(11), 1914–1923. [Link]

-

Nagy, N., Kuipers, H. F., Fry, D. J., Kaber, G., Hamilton, K. L., Sridhar, S., ... & Bollyky, P. L. (2015). This compound treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer. Frontiers in Immunology, 6, 123. [Link]

-

Kultti, A., Pasonen-Seppänen, S., Jauhiainen, M., Rilla, K. J., Kärnä, R., Pyöriä, E., ... & Tammi, M. I. (2009). This compound inhibits hyaluronan synthesis by depletion of cellular UDP-glucuronic acid and downregulation of hyaluronan synthase 2 and 3. PubMed, 19285976. [Link]

-